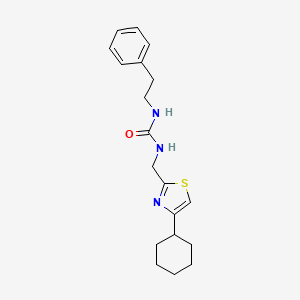

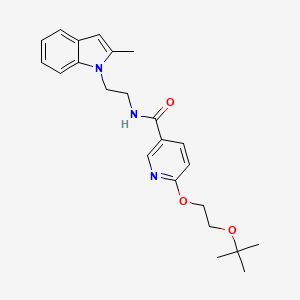

![molecular formula C19H20N2O3S2 B2625866 2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 605628-21-5](/img/structure/B2625866.png)

2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of benzothiazole derivatives involves their antimicrobial properties. Research conducted by Patel and Agravat (2009) presented the synthesis of new pyridine derivatives, including those related to the specified compound, showing considerable antibacterial activity. These compounds were prepared through a series of chemical reactions and their structures were confirmed using spectral data. The synthesized compounds demonstrated significant activity against various bacterial strains, highlighting their potential as antimicrobial agents Patel & Agravat, 2009.

Chemical Synthesis and Characterization

Katritzky et al. (2007) explored the chemical synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), illustrating the versatility of benzothiazole derivatives in chemical synthesis. This study not only provided a pathway for the generation of these compounds but also highlighted their potential applications in developing more complex chemical entities Katritzky et al., 2007.

Fluorescent Chromism and Sensing

In a study by Nakane et al. (2018), sulfonic acid-substituted benzothiazole derivatives were designed as solid-state fluorescent chromic molecules. These molecules responded to various organic bases and amines, indicating their utility in sensing devices for biologically important molecules like ammonia and histamine. This research exemplifies the application of benzothiazole derivatives in developing advanced sensing materials Nakane et al., 2018.

Environmental Applications

Mehrotra et al. (2016) demonstrated a sustainable strategy to convert sulfur dioxide (SO2) into sulfuric acid using benzothiazoline, a related benzothiazole derivative. This innovative approach not only showcased the chemical reactivity of these compounds but also their potential in environmental sustainability applications, such as air pollution mitigation Mehrotra et al., 2016.

Antiviral Activity

Research on imidazo[2,1-b][1,3]benzothiazole derivatives by Majalakere et al. (2020) reported the synthesis of potent radiosensitizers with anticarcinogenic properties. These compounds exhibited considerable in vitro anticancer activity against various cancer cell lines, including Hep G2 and melanoma cell lines, showcasing the potential therapeutic applications of benzothiazole derivatives in cancer treatment Majalakere et al., 2020.

Eigenschaften

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-24-15-6-8-16(9-7-15)26(22,23)21-12-10-14(11-13-21)19-20-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJISUCEGQRVNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

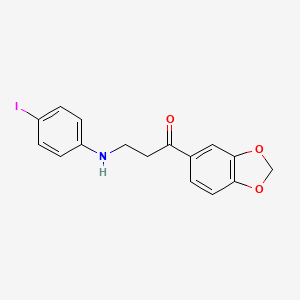

![N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2625784.png)

![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)

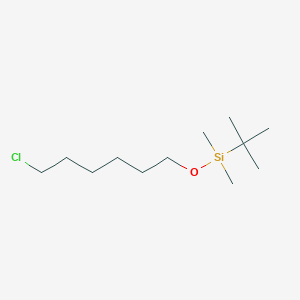

![Spiro[4.4]nonane-3-sulfonyl chloride](/img/structure/B2625788.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)

![2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2625794.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)

![2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2625799.png)

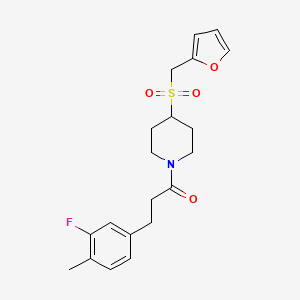

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625802.png)